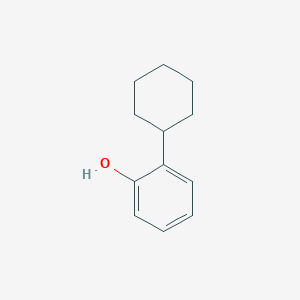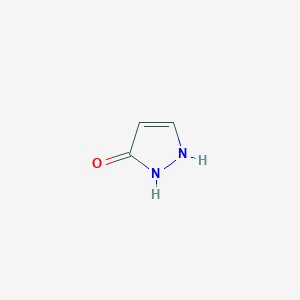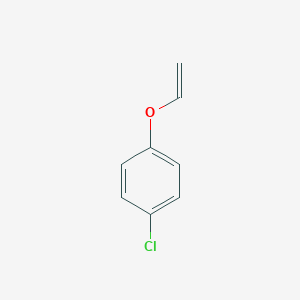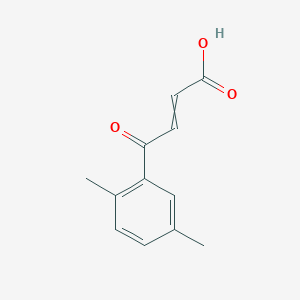
Diphenylphosphinodithioic acid
Overview
Description
BCE 001, also known by its chemical name 1,2-Dioleoyl-3-dimethylammonium-propane, is a cationic lipid compound.
Mechanism of Action
Target of Action
Diphenylphosphinodithioic acid (DPPA) primarily targets various metals, acting as a chelating agent . It can bind to different metals such as copper(I), actinides(III), and metals of the platinum group . The difference in the coordination chemistry of DPPA and its derivatives between lanthanides(III) and actinides(III) enables these compounds to extract e.g. Cm(III) and Am(III) from lanthanides(III) in the advanced processing of spent nuclear fuel .
Mode of Action
DPPA interacts with its targets through a process known as chelation, where it forms multiple bonds with a single metal ion . This interaction results in the formation of a cyclic structure, which is stable and can effectively sequester the metal ion. This ability to bind and sequester metal ions is what allows DPPA to extract certain metals from complex mixtures .
Biochemical Pathways
For example, in the case of copper(I), multimetal complexes of DPPA find application as antioxidation additives and in biological systems .
Result of Action
The result of DPPA’s action is the formation of stable, cyclic complexes with metal ions. This can have a variety of effects depending on the specific application. For instance, DPPA can be used as a corrosion inhibitor in photochemically cross-linkable coatings, a curing accelerator for epoxy resins, and a cross-linking agent for rubber polymers . Recently, DPPA and some derivatives have been reported as flame retardants for polystyrene foams .
Action Environment
The action, efficacy, and stability of DPPA can be influenced by various environmental factors. For example, the reaction of vinylidenecyclopropanes with DPPA produces adducts in good to high yields in toluene upon heating at 100°C within 1 hour . This suggests that the reaction environment, including factors such as temperature and solvent, can significantly impact the action of DPPA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCE 001 involves the reaction of oleic acid with dimethylamino-propane under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, BCE 001 is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
BCE 001 undergoes various chemical reactions, including:
Oxidation: BCE 001 can be oxidized in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: BCE 001 can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenated compounds and strong acids are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BCE 001 typically results in the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
BCE 001 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential as a free radical scavenger and its effects on cellular membranes.
Medicine: Investigated for its potential as a memory enhancer and its neuroprotective properties.
Industry: Utilized in the production of liposomes for drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Centrophenoxine: A well-known nootropic compound that has been compared to BCE 001 in various studies.
Dimethylaminoethanol (DMAE): Another compound with similar free radical scavenging properties.
Uniqueness of BCE 001
BCE 001 is unique in its dual functionality as both a memory enhancer and a free radical scavenger. It has been shown to be more potent than Centrophenoxine in various studies, making it a promising candidate for further research and development .
Properties
IUPAC Name |
diphenyl-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUOCCWZZAGLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296960 | |
| Record name | P,P-Diphenylphosphinodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015-38-9 | |
| Record name | P,P-Diphenylphosphinodithioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | P,P-Diphenylphosphinodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key reaction that diphenylphosphinodithioic acid is known for?
A1: this compound is recognized for its ability to efficiently convert nitriles into thioamides. [] This transformation is particularly useful in organic synthesis, as thioamides serve as versatile intermediates for constructing various heterocyclic compounds.
Q2: Can you provide an example of this compound's use in synthesizing biologically relevant molecules?
A2: Certainly! Researchers successfully utilized this compound to synthesize (5R,8R,10R)-8-(methylthiomethyl)ergoline-6-thiocarboxamide from its corresponding nitrile. [] This ergoline derivative holds potential for pharmacological studies, highlighting the applicability of this compound in medicinal chemistry.
Q3: How does this compound react with unsaturated compounds?
A3: this compound exhibits interesting regioselectivity in its reactions with vinylidenecyclopropanes. [, ] Unlike thioacetic acid, which adds to the less hindered double bond, this compound prefers to add to the more hindered double bond of these strained ring systems. This distinct reactivity profile can be advantageous in designing specific synthetic transformations.
Q4: Has this compound been explored in coordination chemistry?
A4: Yes, this compound acts as a ligand, forming complexes with metal ions. For instance, it readily coordinates to bismuth (III) ions, yielding bismuth (III) thiophosphinates. [] These complexes have shown promising results as potential antibacterial agents.
Q5: How does the structure of this compound influence the activity of its bismuth complexes?
A5: Studies comparing bismuth complexes of this compound (with P=S) and its oxygen analog, diphenylphosphinothioic acid (with P=O), reveal that even a small atomic change significantly impacts biological activity. [] The bismuth complexes of this compound generally exhibited lower activity against both bacteria and mammalian cells compared to the complexes formed with diphenylphosphinothioic acid. This suggests that the presence of the P=S moiety may influence the complex's interaction with biological targets.
Q6: Are there any large-scale synthesis methods available for this compound?
A6: Absolutely! Researchers have developed efficient and scalable one-pot synthetic routes for producing this compound and its triethylammonium salt. [] These methods utilize readily available starting materials and provide high yields, making them suitable for industrial applications.
Q7: Can you describe an application of this compound in labeling studies?
A7: Diphenylphosphinothioic acid derivatives, including this compound, have been investigated as potential reagents for radioactively labeling proteins like immunoglobulins. [] This approach involves reacting the protein with radiolabeled diphenylphosphinothioic acid derivatives, facilitating their tracking and analysis in biological systems.
Q8: Beyond nitriles, what other functional groups does this compound react with?
A8: this compound has been shown to react with various functional groups, including carbonyl groups in benzil-monoanils [] and carbon-nitrogen double bonds in unsaturated 5-(4-pyridyl)-1,3,4 oxadiazol derivatives. [] These reactions demonstrate the versatility of this compound as a reagent in organic synthesis.
Q9: Are there any studies on the reaction mechanism of this compound with nitriles?
A9: While specific mechanistic details are not provided in the provided papers, a dedicated study focuses on elucidating the reaction mechanism of this compound with nitriles. [] This research aims to provide a deeper understanding of the reaction pathway and factors influencing its efficiency.
Q10: Has this compound been used to modify other organosilicon compounds?
A10: Yes, this compound, along with diethyl and dibutyl phosphorodithioates, has been successfully employed to replace chlorine atoms in α-chloromethylmethylalkoxysilanes. [] This substitution reaction highlights the potential of this compound in modifying organosilicon compounds for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


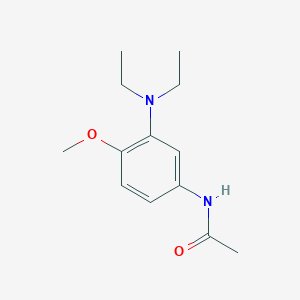
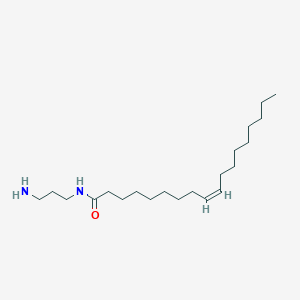

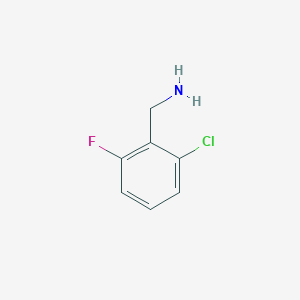
![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)
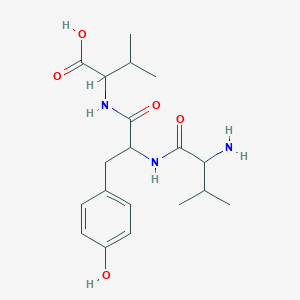
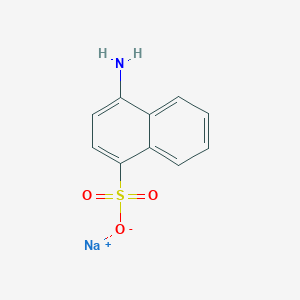
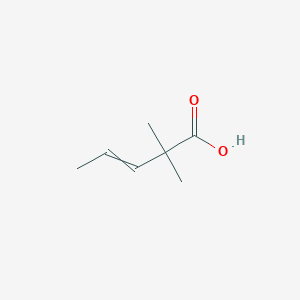
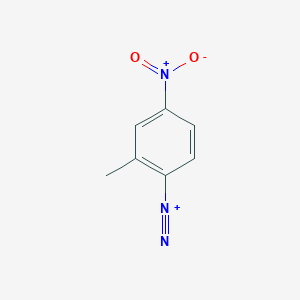
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
